LogP Comparison: Enhanced Lipophilicity Drives Solubility and Bioavailability Differences
3-(3-Methylbutoxy)aniline exhibits a calculated LogP of 2.99, indicating moderate to high lipophilicity [1]. In comparison, the unsubstituted aniline has a significantly lower LogP of 0.90 [2]. The 2-substituted isomer, 2-(3-methylbutoxy)aniline, has a nearly identical calculated XlogP of 2.9 . This data confirms that the presence of the 3-methylbutoxy chain, regardless of its position (ortho or meta), dramatically increases lipophilicity compared to the parent aniline molecule, which will influence membrane permeability and solubility in organic phases.
| Evidence Dimension | Lipophilicity (LogP/XlogP) |
|---|---|
| Target Compound Data | LogP = 2.99 |
| Comparator Or Baseline | Aniline (parent): LogP = 0.90; 2-(3-Methylbutoxy)aniline: XlogP = 2.9 |
| Quantified Difference | +2.09 vs. Aniline; +0.09 vs. ortho-isomer |
| Conditions | Calculated values from authoritative databases (ChemBase, PubChem) |
Why This Matters
Quantified lipophilicity difference (+2.09 LogP units) compared to aniline confirms that 3-(3-Methylbutoxy)aniline is vastly more hydrophobic, which is a critical parameter for predicting its behavior in biphasic reactions, membrane penetration in cell-based assays, and overall compound handling.
- [1] ChemBase. 3-(3-methylbutoxy)aniline (ID 264150). Available from: http://www.chembase.cn/molecule-264150.html View Source
- [2] PubChem. Aniline (Compound Summary). LogP = 0.90. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/Aniline View Source
